4-bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone
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Overview
Description
4-Bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone is a heterocyclic compound that contains bromine, fluorine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline, 4-fluorobenzaldehyde, and methoxyacetic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-bromoaniline and 4-fluorobenzaldehyde in the presence of a suitable catalyst.
Cyclization: The intermediate undergoes cyclization with methoxyacetic acid under acidic conditions to form the pyridazinone ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-Bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
- 4-Bromo-2-fluorophenol
- 4-Bromo-2-fluorobiphenyl
- 4-Bromo-3-(2,6-difluorophenyl)diazenyl benzoate
Comparison: 4-Bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone is unique due to the presence of the pyridazinone ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-bromo-2-(4-fluorophenyl)-5-methoxypyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O2/c1-17-9-6-14-15(11(16)10(9)12)8-4-2-7(13)3-5-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSFYPLJIJQFAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)N(N=C1)C2=CC=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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